8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound belonging to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves the cyclocondensation of 2-halo-5-(Rsulfamoyl) benzoyl chlorides with derivatives of 2-aminopyridine . This method allows for the indirect introduction of the sulfonamide group into the structure. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects . For example, it may inhibit the activity of kinases or other regulatory proteins, disrupting cell signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can be compared with other quinazoline derivatives, such as:
2-(morpholine-4-ylsulfonyl)pyrido[2,1-b]-quinazolin-11-one: This isomer has similar structural features but differs in the position of the sulfonamide group.
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: These compounds have been studied for their anticancer properties and share a similar quinazoline core.
4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}quinazoline: Another quinazoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H15N3O4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-morpholin-4-ylsulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C16H15N3O4S/c20-16-13-11-12(24(21,22)18-7-9-23-10-8-18)4-5-14(13)19-6-2-1-3-15(19)17-16/h1-6,11H,7-10H2 |
InChI Key |
GGRVMAKAMVGCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O |
Origin of Product |
United States |
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